molecular formula C10H10ClN3 B12347961 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B12347961
M. Wt: 207.66 g/mol
InChI Key: SHVZMGLZMNHXMW-UHFFFAOYSA-N
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Description

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a phenylethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a chlorinated triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to the formation of different triazole derivatives.

Scientific Research Applications

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and phenylethyl groups can interact with biological targets, leading to the modulation of biochemical pathways. The triazole ring itself can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenylethyl)-1H-1,2,4-triazole: Lacks the chloro group but shares the phenylethyl and triazole moieties.

    3-chloro-1H-1,2,4-triazole: Contains the chloro group but lacks the phenylethyl group.

    1-(2-phenylethyl)-3-methyl-1H-1,2,4-triazole: Similar structure with a methyl group instead of a chloro group.

Uniqueness

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is unique due to the presence of both the chloro and phenylethyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-chloro-1-(2-phenylethyl)-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

SHVZMGLZMNHXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Cl

Origin of Product

United States

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